molecular formula C34H28N10Na2O8S2 B1233323 Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate CAS No. 3426-43-5

Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

Cat. No. B1233323
CAS RN: 3426-43-5
M. Wt: 814.8 g/mol
InChI Key: BDYOOAPDMVGPIQ-QDBORUFSSA-L
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Description

Synthesis Analysis

The synthesis of disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate involves condensing 4,4'-diaminostilbene-2,2'-disulfonic acid with 2,4,6-trichloro-1,3,5-triazine. This initial reaction yields a dichloro-sym-triazinyl intermediate, which is further reacted with amines in a two-step nucleophilic substitution on the triazine moiety to produce fluorescent brighteners. The structures of these compounds are confirmed through spectroscopic techniques such as 1H-NMR, FT-IR, UV, and elemental analysis, highlighting their utility as whitening agents for 100% cotton fiber with evaluations based on light fastness, chlorinated water fastness, washing fastness, and CIE whiteness measurements (Hussain et al., 2010).

Scientific Research Applications

Fluorescent Brightening Agents

Research has focused on synthesizing and studying derivatives of Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate for their use as fluorescent brightening agents (FBAs). These compounds are known for their ability to absorb ultraviolet light and re-emit it as visible light, enhancing the brightness of materials like textiles. Studies demonstrate the synthesis of derivatives with antioxidant properties on the triazine moiety, exploring their physical properties, fastness, and whiteness measurement compared to standard FBAs (Um, Kang, & Lee, 2005; Hussain et al., 2010).

Chemiluminescence in Analytical Chemistry

Another area of interest is the study of chemiluminescence properties of these compounds. Research evaluating the kinetic and thermodynamic characteristics of novel peroxyoxalate chemiluminescence systems utilizing triazine derivatives has been conducted. These studies aim to understand the influence of various factors on the chemiluminescence reaction, offering insights into analytical applications (Shamsipur et al., 2013).

Development of Waterborne Coatings

Derivatives have also been incorporated into novel waterborne coatings, such as polyurethane fluorescent brighteners. These compounds are synthesized to enhance the fluorescence intensity and stability of coatings, making them suitable for various industrial applications. The synthesis involves incorporating these stilbene-based compounds into polyurethane chains, highlighting their potential in creating advanced materials with improved optical properties (Hu, Zhang, & Dai, 2011).

Encapsulation for Textile Applications

Research on encapsulation and controlled release of optical brighteners for textile applications has been explored. For example, encapsulating the brighteners in biodegradable polymers like chitosan allows for smart, pH-responsive release, enhancing the optical bleaching efficiency of textiles. This encapsulation technique not only improves the light stability of the brighteners but also offers a novel approach to textile finishing processes (Yilmaz & Kati, 2015).

Safety and Hazards

This compound is classified as an eye irritant . It has a safety symbol GHS07 and the signal word “Warning” is associated with it . The hazard statement H319 is applicable to it . Precautionary statements include P264, P280, P305+P351+P338, and P337+P313P . The LD50 oral in rat is > 15gm/kg . When heated to decomposition, it emits toxic fumes of SOx and Cl- .

properties

IUPAC Name

disodium;5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N10O8S2.2Na/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44);;/q;2*+1/p-2/b14-13+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYOOAPDMVGPIQ-QDBORUFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28N10Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7342-13-4 (Parent)
Record name C.I. Fluorescent Brightener 213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

814.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3426-43-5, 85154-00-3
Record name C.I. Fluorescent Brightener 213
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003426435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4,4'-bis((6-anilino-4-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085154003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)
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Record name Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Source European Chemicals Agency (ECHA)
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Record name Sodium 4,4'-bis[[6-anilino-4-methoxy-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
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Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Reactant of Route 3
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Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Reactant of Route 4
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Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Reactant of Route 5
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Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate
Reactant of Route 6
Reactant of Route 6
Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate

Q & A

Q1: What is the primary focus of the research on Belofor KB in the provided abstracts?

A1: Both provided abstracts focus on the hygienic standardization of Belofor KB in bodies of water. [, ] This suggests that the research aims to determine safe and acceptable levels of this bleaching agent in water sources to protect human health and the environment.

Q2: What type of information can we expect to find in the full research articles based on the abstracts?

A2: While the abstracts lack specific details, we can anticipate that the full research articles would delve into topics such as:

  • Toxicity studies: Investigating the effects of Belofor KB on aquatic organisms and potentially human health. [, ]

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